3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride
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Overview
Description
3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H15ClFN and its molecular weight is 167.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Brand et al. (2003) explores the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which can be seen as analogous to 3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride. These compounds demonstrate the potential of being potent antagonists of VLA-4, showcasing their significance in medicinal chemistry (Brand, S., et al., 2003).
Biomedical Applications
- Procopiou et al. (2007) discuss ketopiperazines prepared for activity as histamine H3 antagonists. In this context, the N-cyclobutyl group was identified as the most potent amine, indicating the potential use of similar cyclobutyl-containing compounds in pharmacological applications (Procopiou, P., et al., 2007).
Antiviral and Antimicrobial Research
- Boumchita et al. (1990) synthesized new cyclobutyl analogs of adenosine and guanosine. While these specific analogs did not exhibit antiviral activity, the research underscores the interest in cyclobutyl derivatives in antiviral drug development (Boumchita, H., et al., 1990).
Radiochemistry and Imaging
- Kiesewetter and Eckelman (2004) utilized derivatives of cyclobutyl amines in the context of radiopharmaceuticals, particularly for the synthesis of 3-[18F]fluoropropyl tertiary amines. This application highlights the role of cyclobutyl-containing compounds in imaging and diagnostic techniques (Kiesewetter, D., & Eckelman, W., 2004).
Polymer and Material Science
- Eccleston et al. (2004) investigated the fluorescence behavior of polymers incorporating amines, which may include structures similar to this compound. Such studies are pivotal in developing new materials with unique optical properties (Eccleston, M., et al., 2004).
Properties
IUPAC Name |
3-cyclobutyl-2-fluoropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7H,1-5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOAKQGLAJEMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.